molecular formula C2H5BrO B1266047 Bromomethyl methyl ether CAS No. 13057-17-5

Bromomethyl methyl ether

Cat. No.: B1266047
CAS No.: 13057-17-5
M. Wt: 124.96 g/mol
InChI Key: JAMFGQBENKSWOF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Bromomethyl methyl ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields methoxymethyl ethers .

Scientific Research Applications

Bromomethyl methyl ether is widely used in scientific research, particularly in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of bromomethyl methyl ether involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where it facilitates the formation of new carbon-oxygen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromomethyl methyl ether is unique due to its high reactivity and selectivity in nucleophilic substitution reactions. Its ability to form stable methoxymethyl ethers makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

bromo(methoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMFGQBENKSWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H5BrO
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DSSTOX Substance ID

DTXSID6065341
Record name Methane, bromomethoxy-
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Molecular Weight

124.96 g/mol
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name Bromomethyl methyl ether
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CAS No.

13057-17-5
Record name Bromomethyl methyl ether
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Record name Bromomethyl methyl ether
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Record name Bromomethyl methyl ether
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Record name Methane, bromomethoxy-
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Record name Methane, bromomethoxy-
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Record name Bromomethyl methyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Bromomethyl methyl ether (BMME) in organic synthesis?

A1: BMME is frequently employed as an alkylating agent, introducing a methoxymethyl (MOM) group to various functional groups. This is particularly useful for protecting alcohols [, , , , , , ] and in the synthesis of α-methylenated ketones from silyl enol ethers [].

Q2: How does BMME facilitate the conversion of p-methoxybenzyl ethers to methoxymethyl ethers?

A2: Research indicates that a combination of dimethoxymethane, catalytic amounts of tin(II) bromide, and BMME can effectively cleave p-methoxybenzyl ethers, leading to the formation of methoxymethyl ethers. This method exhibits good yields and chemoselectivity, even in the presence of other potentially reactive groups like benzyl ethers [, ].

Q3: Can you describe a specific application of BMME in material science?

A3: BMME plays a crucial role in synthesizing hierarchically porous carbon spheres for supercapacitors. In a study, polyanthracene was crosslinked using BMME and subsequently carbonized, creating a 3D network with high surface area. This carbon material was then decorated with nickel manganese oxide, enhancing its performance as a pseudocapacitor electrode [].

Q4: How does BMME participate in reactions involving cycloalkynes?

A4: BMME reacts with alane intermediates generated from the reaction of cycloalkynes with triethylaluminum. This process leads to the formation of 1-methylidene-2-spirocyclopropane products, demonstrating its utility in synthesizing spiro macrocarbocycles [].

Q5: Are there any specific structural features of BMME that contribute to its reactivity?

A5: The presence of the bromomethyl group (-CH2Br) in BMME makes it highly reactive as an alkylating agent [, ]. This reactivity stems from the electrophilic nature of the carbon atom bonded to bromine, which readily undergoes nucleophilic substitution reactions.

Q6: Has BMME been used to explore unique chemical reactivities?

A6: Yes, research shows that BMME can facilitate the lithiation of bridgehead positions in 3,6-bridged piperazine-2,5-diones []. This unusual reactivity is attributed to the combined effects of carbonyl group induction and dipole stabilization by the amide nitrogen.

Q7: Is there a spectroscopic technique commonly used to characterize BMME?

A7: Yes, vibrational spectroscopy, encompassing Raman and infrared spectroscopy, provides valuable insights into the structure and conformational dynamics of BMME. This technique helps determine bond lengths, vibrational frequencies, and barriers to internal rotation within the molecule [].

Q8: What are the major safety concerns associated with handling BMME?

A8: BMME is recognized as a lachrymator and a potential carcinogen, demanding careful handling. It can severely irritate mucous membranes, eyes, and skin. Therefore, using appropriate personal protective equipment, including respirators, chemical-resistant gloves, and safety goggles, is crucial when working with this compound [].

Q9: Are there alternative methods for bromomethylation that offer advantages over using BMME?

A9: While BMME is effective for bromomethylation, its toxicity necessitates exploring safer alternatives. One approach involves using a solution of hydrogen bromide in acetic acid with paraformaldehyde and the aromatic substrate. This method avoids handling gaseous reagents and highly toxic BMME [].

Q10: What are the implications of BMME's toxicity for its practical applications?

A10: The known toxicity of BMME [] raises concerns about its use in large-scale synthesis and potential environmental impact. This highlights the need to develop and adopt safer, more sustainable alternatives for bromomethylation reactions and explore alternative protecting groups in organic synthesis.

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